
3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is known to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide is not fully understood. However, it is known to interact with certain receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide has been shown to possess a wide range of biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, as well as anti-tumor and anti-cancer activity. Additionally, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide in laboratory experiments is its potential as a drug candidate for the treatment of various diseases. However, there are also some limitations associated with the use of this compound, such as its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide. One of the major areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the optimal dosage and administration route for this compound in order to minimize potential toxicity.
Synthesis Methods
The synthesis of 3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 3,4,5-triethoxybenzoic acid, which is reacted with thionyl chloride to form 3,4,5-triethoxybenzoyl chloride. This intermediate is then reacted with 6-methoxy-3-pyridinylamine to produce the final product, 3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide.
Scientific Research Applications
3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is medicinal chemistry, where this compound is being investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and neurological disorders.
properties
Product Name |
3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide |
|---|---|
Molecular Formula |
C19H24N2O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-(6-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C19H24N2O5/c1-5-24-15-10-13(11-16(25-6-2)18(15)26-7-3)19(22)21-14-8-9-17(23-4)20-12-14/h8-12H,5-7H2,1-4H3,(H,21,22) |
InChI Key |
RSRQWBFLSVCFCT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CN=C(C=C2)OC |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CN=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



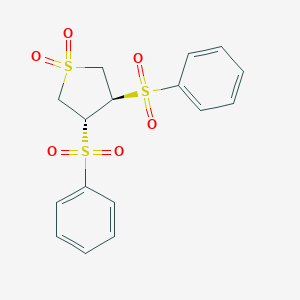
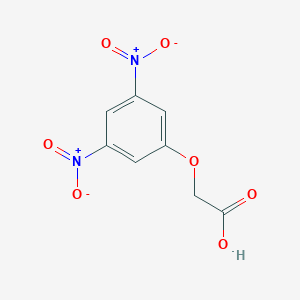
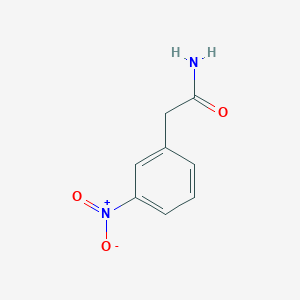
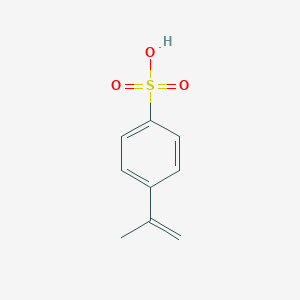
![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)
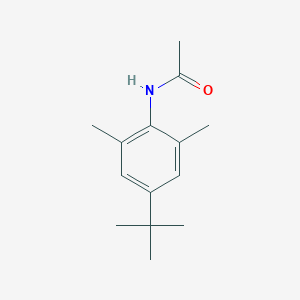

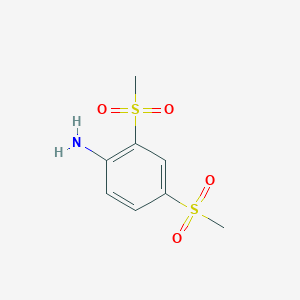
![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)
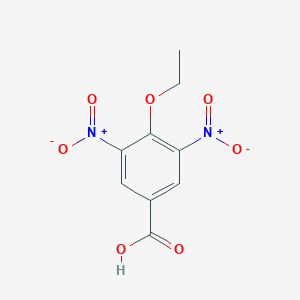

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)